molecular formula C9H9N3O B7829224 5-(3-methoxyphenyl)-1H-1,2,4-triazole

5-(3-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B7829224
M. Wt: 175.19 g/mol
InChI Key: SYIYZFMMXUUGJW-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic aromatic organic compound characterized by a triazole ring fused with a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methoxyphenyl)-1H-1,2,4-triazole typically involves the reaction of 3-methoxyphenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pH.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Reactions with nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction typically results in the formation of amines or alcohols.

  • Substitution reactions can produce various derivatives depending on the substituents involved.

Scientific Research Applications

Chemistry: In chemistry, 5-(3-methoxyphenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease processes.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has been investigated for its use in treating various conditions, such as inflammation and infections.

Industry: The compound is also used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 5-(3-methoxyphenyl)-1H-1,2,4-triazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-1,2,4-triazole

  • 5-(3-Methoxyphenyl)-1H-imidazole

  • 5-(3-Methoxyphenyl)-1H-indole

Uniqueness: 5-(3-Methoxyphenyl)-1H-1,2,4-triazole stands out due to its specific structural features and reactivity profile. While similar compounds may share some biological activities, the unique arrangement of the triazole ring and methoxy group in this compound can lead to distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-methoxyphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-8-4-2-3-7(5-8)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIYZFMMXUUGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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